molecular formula C22H33ClN2O2 B1212632 Kalihinol A CAS No. 91294-83-6

Kalihinol A

Cat. No. B1212632
CAS RN: 91294-83-6
M. Wt: 393 g/mol
InChI Key: ULUHGZAAPMJKNO-JVKCDKLRSA-N
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Description

Kalihinol A is a natural product found in Acanthella, Acanthella pulcherrima, and Acanthella cavernosa with data available.

Scientific Research Applications

Synthesis and Structural Elucidation

Research efforts have been dedicated to the total synthesis of Kalihinol A, aiming to understand its complex molecular architecture and explore its synthetic accessibility. Miyaoka et al. (2012) achieved the total synthesis of antimalarial diterpenoid (+)-kalihinol A through a series of steps including regioselective alkylation, iodo-etherification, and intramolecular Diels-Alder reaction, culminating in the functionalization of the trans-decalin ring Miyaoka et al., 2012. This synthesis not only confirms the structure of Kalihinol A but also opens avenues for the generation of analogs for further biological studies.

Antimalarial Activity

One of the most notable applications of Kalihinol A is in the field of antimalarial research. The compound has been shown to possess high potency against chloroquine-resistant Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. Daub et al. (2015) validated an enantioselective synthesis strategy for Kalihinol B, the tetrahydrofuran isomer of Kalihinol A, demonstrating similar high potency against P. falciparum, thus highlighting the potential of Kalihinol derivatives as antimalarial agents Daub et al., 2015.

Antifouling Properties

Marine organisms often produce compounds to defend against biofouling, which is the unwanted accumulation of microorganisms, plants, algae, and animals on submerged structures. Kalihinol A has been studied for its antifouling properties, potentially offering eco-friendly solutions to biofouling management in marine industries. Yang et al. (2006) isolated 10β-formamidokalihinol-A and Kalihinol A from the marine sponge Acanthella cavernosa, demonstrating their capability to inhibit bacterial growth and suppress larval settlement of fouling organisms, thereby indicating the role of such compounds in the chemical defense mechanisms of marine sponges Yang et al., 2006.

Optical and Electronic Properties

The unique structural features of Kalihinol A and its derivatives make them interesting subjects for studying their optical and electronic properties. Fan and Sun (2020) explored the optical properties and electronic excitation characteristics of Kalihinol derivatives using a variety of spectroscopic techniques, providing insights into the electron-hole interaction and polarized light absorption modes, which could have implications for the development of novel optical materials Fan & Sun, 2020.

properties

CAS RN

91294-83-6

Molecular Formula

C22H33ClN2O2

Molecular Weight

393 g/mol

IUPAC Name

(1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyloxan-2-yl]-1,5-diisocyano-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol

InChI

InChI=1S/C22H33ClN2O2/c1-19(2)16(23)10-13-22(5,27-19)15-8-11-20(3,25-7)14-9-12-21(4,26)18(24-6)17(14)15/h14-18,26H,8-13H2,1-5H3/t14-,15-,16+,17-,18+,20-,21+,22+/m0/s1

InChI Key

ULUHGZAAPMJKNO-JVKCDKLRSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]([C@@H]2[C@@H]1CC[C@@]([C@@H]2[N+]#[C-])(C)O)[C@]3(CC[C@H](C(O3)(C)C)Cl)C)[N+]#[C-]

SMILES

CC1(C(CCC(O1)(C)C2CCC(C3C2C(C(CC3)(C)O)[N+]#[C-])(C)[N+]#[C-])Cl)C

Canonical SMILES

CC1(C(CCC(O1)(C)C2CCC(C3C2C(C(CC3)(C)O)[N+]#[C-])(C)[N+]#[C-])Cl)C

synonyms

kalihinol A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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